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molecular formula C8H15NO3 B8676819 2-(Dimethylamino)ethyl 3-oxobutanoate CAS No. 6131-49-3

2-(Dimethylamino)ethyl 3-oxobutanoate

Cat. No. B8676819
M. Wt: 173.21 g/mol
InChI Key: LWFQGLZKTGSAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04707482

Procedure details

2,1,3-Benzoxadiazol-4-carbaldehyde is reacted with aceto-acetic acid methyl ester in benzene in the presence of catalytic amounts of piperidine and acetic acid. The resultant 2-acetyl-3-(2,1,3-benzoxadiazol-4-yl)-2-propenoic acid methyl ester (crystalline, mixture of Z and E isomers) is cyclized in dioxane under refluxing with an equivalent amount of 3-aminocrotonic acid-(2-dimethylaminoethyl)ester {M.P. 56°; obtained by reaction of aceto-acetic acid-(2-dimethylaminoetyl)ester [B.P.0.01 mm 140°-150°, obtained by reaction of diketen with 2-dimethylaminoethanol at 70°], with ammonia gas at 60°}, to give 4-(2,1,3-benzoxadiazol-4-yl)-1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-3-pyridine carboxylic acid-(2-dimethylaminoethyl)ester (M.P. 161°).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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solvent
Reaction Step One
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Type
solvent
Reaction Step One
Name
2-acetyl-3-(2,1,3-benzoxadiazol-4-yl)-2-propenoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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reactant
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Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1ON=C2C(C=O)=CC=CC=12.[CH3:12][O:13][C:14](=[O:19])[CH2:15][C:16]([CH3:18])=[O:17].N1CCCCC1.COC(=O)C(C(=O)C)=CC1C2C(=NON=2)C=CC=1.[CH3:44][N:45]([CH3:55])[CH2:46]COC(=O)/C=C(\N)/C>C1C=CC=CC=1.O1CCOCC1.C(O)(=O)C>[CH3:44][N:45]([CH3:55])[CH2:46][CH2:12][O:13][C:14](=[O:19])[CH2:15][C:16]([CH3:18])=[O:17].[NH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1ON=C2C1C=CC=C2C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(=O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
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Smiles
C1=CC=CC=C1
Name
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0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
2-acetyl-3-(2,1,3-benzoxadiazol-4-yl)-2-propenoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(=CC1=CC=CC2=NON=C21)C(C)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCOC(\C=C(\C)/N)=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC(CC(=O)C)=O)C
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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